molecular formula C22H24N2O2 B3181992 Acrivastine D7 CAS No. 172165-56-9

Acrivastine D7

Katalognummer B3181992
CAS-Nummer: 172165-56-9
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: PWACSDKDOHSSQD-XQHWGIKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acrivastine is an antihistamine medicine that helps alleviate allergy symptoms. It’s used to treat hay fever, conjunctivitis (red, itchy eyes), eczema, and hives (urticaria). It’s also used for reactions to insect bites and stings and for some food allergies . Acrivastine D7 is a deuterium-labeled version of Acrivastine .


Synthesis Analysis

Acrivastine D7 is synthesized from Acrivastine . The synthesis laboratories have a broad range of capabilities to fulfill your synthetic chemistry needs, especially the stable isotope-labeled compounds . A preparation method of Acrivastine involves taking p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials, carrying out palladium-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular weight of Acrivastine D7 is 355.48, and its formula is C22H17D7N2O2 . The structure of Acrivastine D7 is elucidated based on spectroscopy analysis of MS .


Chemical Reactions Analysis

As an H1 receptor antagonist, Acrivastine D7 functions by blocking the action of histamine at this receptor, thereby preventing the symptoms associated with histamine release such as pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .


Physical And Chemical Properties Analysis

Acrivastine D7 is a deuterium-labeled Acrivastine. The molecular weight is 355.48, and the formula is C22H17D7N2O2 . The chemical structure of Acrivastine D7 is consistent with its structure .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Acrivastine D7 primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, such as seasonal allergic rhinitis, by binding to histamine, a compound released by the body during an allergic response .

Mode of Action

As an H1 receptor antagonist , Acrivastine D7 functions by blocking the action of histamine at the H1 receptor . This prevents the symptoms associated with histamine release such as pruritus (itching), vasodilation (widening of blood vessels), hypotension (low blood pressure), edema (swelling), bronchoconstriction (narrowing of airways), and tachycardia (fast heart rate) .

Biochemical Pathways

The primary biochemical pathway affected by Acrivastine D7 is the histamine signaling pathway . By blocking the H1 receptor, Acrivastine D7 inhibits the normal function of histamine, thereby disrupting this pathway and its downstream effects .

Pharmacokinetics

Acrivastine D7 is rapidly absorbed from the gastrointestinal tract following oral administration . It reaches maximum plasma concentrations approximately 1.14 hours after administration . The volume of distribution is 0.46 ± 0.05 L/kg, and it binds to human plasma proteins at a rate of 50 ± 2.0% . These properties impact the bioavailability of Acrivastine D7, determining how much of the drug reaches the systemic circulation and can exert its therapeutic effect .

Result of Action

The molecular and cellular effects of Acrivastine D7’s action primarily involve the alleviation of symptoms associated with allergic reactions. By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby reducing symptoms such as sneezing, rhinorrhea (runny nose), pruritus, lacrimation (tearing), and nasal congestion .

Safety and Hazards

Acrivastine may cause drowsiness and dizziness. It’s not recommended for people over 65 because very little research on the medicine has been done in this age group . It’s best not to drink alcohol while you’re taking Acrivastine as it can make you feel sleepy . Acrivastine is primarily eliminated by the kidneys .

Zukünftige Richtungen

Acrivastine is a useful addition to drugs currently available for the treatment of patients with allergic diseases in whom a histamine H1-receptor antagonist is indicated . Because of its rapid onset of action, Acrivastine will be particularly useful for ‘on-demand’ therapy in patients with intermittent symptoms .

Eigenschaften

IUPAC Name

(E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWACSDKDOHSSQD-XQHWGIKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrivastine D7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrivastine D7
Reactant of Route 2
Acrivastine D7
Reactant of Route 3
Reactant of Route 3
Acrivastine D7
Reactant of Route 4
Reactant of Route 4
Acrivastine D7
Reactant of Route 5
Acrivastine D7
Reactant of Route 6
Acrivastine D7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.